4-(Aminomethyl)-6,7-dimethoxycoumarin

概要

説明

Synthesis Analysis

The synthesis of 4-(Aminomethyl)-6,7-dimethoxycoumarin and related compounds often involves multi-step chemical processes, including condensation, cyclization, and substitution reactions. Sasamoto et al. (1996) described a method for synthesizing a coumarin-based amine, which is used for fluorescence derivatization of carboxylic acids, demonstrating the compound's utility in analytical chemistry (Sasamoto et al., 1996). Another study by Liu Xian-min (2014) detailed the synthesis process of 6,7-dimethoxycoumarin, showcasing a related compound's synthesis pathway, which may offer insights into the synthetic strategies applicable to 4-(Aminomethyl)-6,7-dimethoxycoumarin (Liu Xian-min, 2014).

Molecular Structure Analysis

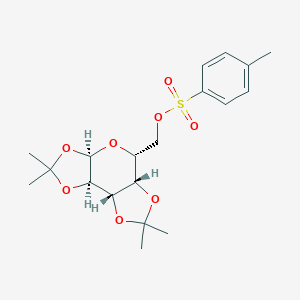

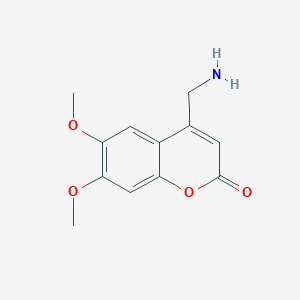

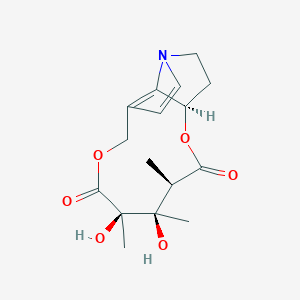

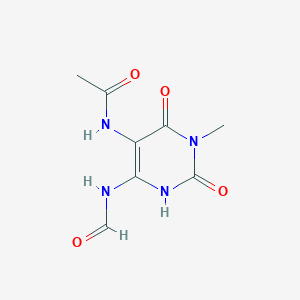

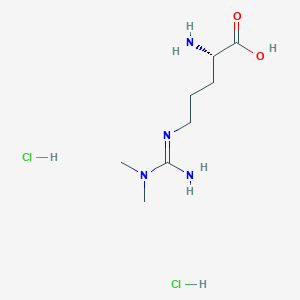

The molecular structure of 4-(Aminomethyl)-6,7-dimethoxycoumarin is characterized by the presence of dimethoxy groups on the coumarin nucleus and an aminomethyl group, which significantly influences its chemical behavior and interaction with other molecules. Studies on similar compounds provide insights into how structural features like dimethoxy and aminomethyl groups affect molecular properties and reactivity. For instance, the research by Farinotti et al. (1983) on 4-bromomethyl-6,7-dimethoxycoumarin derivatives offers an understanding of how substituents on the coumarin core influence its spectroscopic characteristics and reactivity (Farinotti et al., 1983).

Chemical Reactions and Properties

4-(Aminomethyl)-6,7-dimethoxycoumarin participates in various chemical reactions due to its reactive aminomethyl and dimethoxy groups. It serves as a precursor for synthesizing fluorescent labels and probes, indicating its reactivity towards carboxylic acids and potential in derivatization reactions for analytical applications, as demonstrated by Sasamoto et al. (1996) (Sasamoto et al., 1996).

Physical Properties Analysis

The physical properties of 4-(Aminomethyl)-6,7-dimethoxycoumarin, such as solubility, melting point, and spectral characteristics, are influenced by its molecular structure. The presence of dimethoxy groups contributes to its solubility in organic solvents, while the aminomethyl group may affect its boiling point and melting point. Research on related coumarin derivatives provides insight into how such structural features impact physical properties (Ghose et al., 2018).

Chemical Properties Analysis

The chemical properties of 4-(Aminomethyl)-6,7-dimethoxycoumarin, including reactivity, stability, and interaction with other chemical species, are shaped by its functional groups. The aminomethyl group makes it a versatile molecule for nucleophilic addition reactions, and the dimethoxy groups may enhance its stability under various conditions. Studies on coumarin derivatives highlight the importance of functional groups in determining chemical behavior and reactivity (Nam et al., 2002).

科学的研究の応用

Fluorescence Probe in Biological Systems : 6,7-dimethoxy-coumarin serves as a fluorescence probe for studying hydration dynamics in biologically relevant systems, with potential applications in protein studies and enzyme substrates (Ghose et al., 2018).

Cancer Research : Various derivatives, like 5,7-dimethoxycoumarin and 6,7-dimethoxycoumarin, have been found effective in reducing melanoma cell growth, inducing differentiation in melanoma cell lines, and inhibiting the proliferation of human lung carcinoma cells (Alesiani et al., 2008) (Jun, 2001).

Chromatographic Detection : 4-bromomethyl-6,7-dimethoxycoumarin acts as a sensitive fluorescent label for carboxylic acids in chromatographic detection, enabling the evaluation of picomole amounts (Farinotti et al., 1983).

HPLC Assays of Carboxylic Acids : The two-phase derivatization method using 4-aminomethyl-6, 7-dimethoxycoumarin in a two-phase medium allows for simple and rapid HPLC assays of carboxylic acids (Sasamot et al., 1996).

Phytopharmacology : 6,7-Dimethoxycoumarin, as a citrus phytoalexin, has been shown to inhibit the growth of Phytophthora gummosis and other fungi in vitro (Afek et al., 1986).

Leukemia Cell Research : It promotes differentiation and inhibits proliferation of human chronic myeloid leukemia K562 cells by regulating the FOXO3/p27 signal pathway (Zheng et al., 2022).

Angiogenesis Inhibition : Derivatives like 4-senecioyloxymethyl-6,7-dimethoxycoumarin have shown potential in treating vascular diseases due to their angiogenesis inhibition properties (Nam et al., 2002).

Antioxidant Activity : Compounds such as 6-ethoxy-4-methylcoumarin exhibit antioxidant activity, highlighting their potential in oxidative stress-related research (Çelikezen et al., 2020).

Cytotoxic Agents : New coumarin derivatives, such as 5-(4-hydroxyphenethenyl)-4,7-dimethoxycoumarin, have shown promise as cytotoxic agents against human tumor cells (Seo et al., 2000).

Antiprotozoal Activity : Certain arylcoumarins, including 4-(3,4-dimethoxyphenyl)-6,7-dimethoxycoumarin, demonstrate potent antiprotozoal activity against pathogens like Plasmodium falciparum and Leishmania donovani (Pierson et al., 2010).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-(aminomethyl)-6,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-15-10-4-8-7(6-13)3-12(14)17-9(8)5-11(10)16-2/h3-5H,6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXVGQYUBHDGBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-6,7-dimethoxycoumarin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)